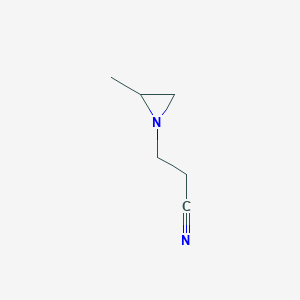
3-(2-Methylaziridin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylaziridin-1-yl)propanenitrile is an organic compound with the molecular formula C6H10N2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylaziridin-1-yl)propanenitrile typically involves the reaction of 2-methylaziridine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylaziridine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(2-Methylaziridin-1-yl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amines.
科学的研究の応用
3-(2-Methylaziridin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2-Methylaziridin-1-yl)propanenitrile involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.
類似化合物との比較
Similar Compounds
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): This compound also contains aziridine rings and is used in similar applications.
2-Methylaziridine: A simpler compound with a similar aziridine ring structure.
Uniqueness
3-(2-Methylaziridin-1-yl)propanenitrile is unique due to the presence of both an aziridine ring and a nitrile group, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
23545-52-0 |
|---|---|
分子式 |
C6H10N2 |
分子量 |
110.16 g/mol |
IUPAC名 |
3-(2-methylaziridin-1-yl)propanenitrile |
InChI |
InChI=1S/C6H10N2/c1-6-5-8(6)4-2-3-7/h6H,2,4-5H2,1H3 |
InChIキー |
XEUMYCLYHUHOFN-UHFFFAOYSA-N |
正規SMILES |
CC1CN1CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


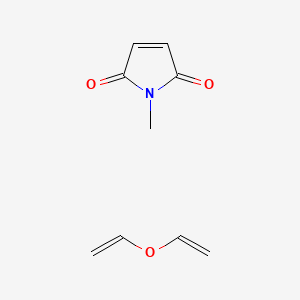
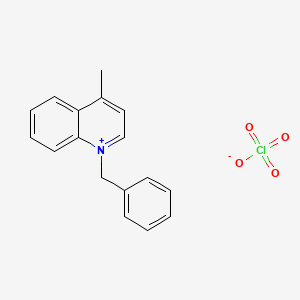
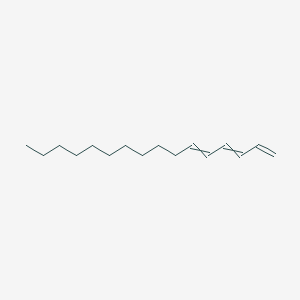
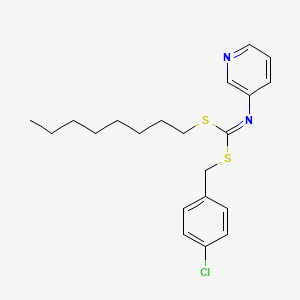
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
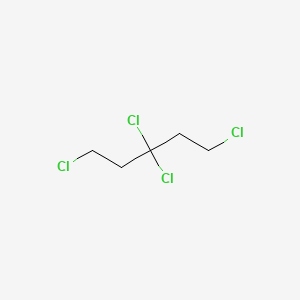
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

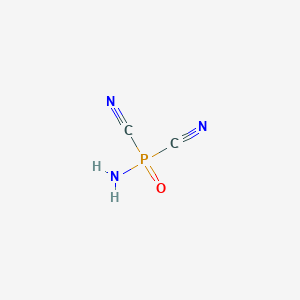

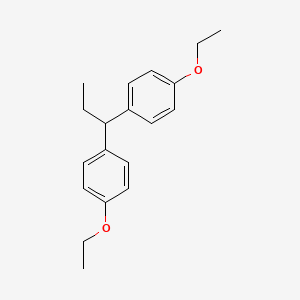

![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
